molecular formula C15H21NO2S B1660856 6-(Butoxymethyl)-4-phenylthiomorpholin-3-one CAS No. 84609-64-3

6-(Butoxymethyl)-4-phenylthiomorpholin-3-one

Katalognummer: B1660856
CAS-Nummer: 84609-64-3
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: PIQGPUBCFQPQIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Butoxymethyl)-4-phenylthiomorpholin-3-one is a chemical compound with a molecular formula of C16H23NO2S It is a derivative of thiomorpholinone, characterized by the presence of a butoxymethyl group and a phenyl group attached to the thiomorpholinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butoxymethyl)-4-phenylthiomorpholin-3-one typically involves the reaction of amino thiols with chloroacetic acid esters. This reaction leads to the formation of amino mercapto esters, which can further react to form the desired thiomorpholinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction, with optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Butoxymethyl)-4-phenylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Butoxymethyl)-4-phenylthiomorpholin-3-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-(Butoxymethyl)-4-phenylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Butoxymethyl)-4-phenylthiomorpholin-3-one is unique due to the presence of both butoxymethyl and phenyl groups, which confer distinct chemical properties and potential applications. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

84609-64-3

Molekularformel

C15H21NO2S

Molekulargewicht

279.4 g/mol

IUPAC-Name

6-(butoxymethyl)-4-phenylthiomorpholin-3-one

InChI

InChI=1S/C15H21NO2S/c1-2-3-9-18-11-14-10-16(15(17)12-19-14)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3

InChI-Schlüssel

PIQGPUBCFQPQIT-UHFFFAOYSA-N

SMILES

CCCCOCC1CN(C(=O)CS1)C2=CC=CC=C2

Kanonische SMILES

CCCCOCC1CN(C(=O)CS1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.